1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1538666-64-6
VCID: VC3087866
InChI: InChI=1S/C10H8F3NO2/c11-7-2-1-6(8(12)9(7)13)10(16)14-3-5(15)4-14/h1-2,5,15H,3-4H2
SMILES: C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O
Molecular Formula: C10H8F3NO2
Molecular Weight: 231.17 g/mol

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

CAS No.: 1538666-64-6

VCID: VC3087866

Molecular Formula: C10H8F3NO2

Molecular Weight: 231.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol - 1538666-64-6

Description

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a chemical compound that belongs to the azetidine class, which is a four-membered nitrogen-containing ring system. This compound is particularly noted for its incorporation of a trifluorobenzoyl group, which is known for its high reactivity and ability to participate in various chemical transformations. The presence of fluorine atoms in the benzoyl moiety enhances the compound's stability and lipophilicity, making it a valuable intermediate in organic synthesis.

Synthesis and Applications

The synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol typically involves the reaction of azetidin-3-ol with 2,3,4-trifluorobenzoyl chloride in the presence of a base. This compound can serve as a building block for more complex molecules, particularly in the context of protein degrader synthesis, where trifluorobenzoyl groups are used to enhance the stability and reactivity of the compounds .

Biological Activity

While specific biological activity data for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol are not readily available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, related compounds with trifluorobenzoyl groups are explored for their potential in drug development due to their ability to modulate biological pathways .

Research Findings and Future Directions

Research on azetidine derivatives, including those with trifluorobenzoyl groups, is ongoing, with a focus on their potential applications in medicinal chemistry. These compounds are being explored for their roles in protein degradation pathways and as intermediates in the synthesis of complex pharmaceuticals .

Compound TypeBiological ActivityPotential Applications
Azetidine DerivativesPotential in protein degradation pathwaysPharmaceutical synthesis intermediates
Trifluorobenzoyl CompoundsEnhanced stability and reactivityDrug development
CAS No. 1538666-64-6
Product Name 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
IUPAC Name (3-hydroxyazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone
Standard InChI InChI=1S/C10H8F3NO2/c11-7-2-1-6(8(12)9(7)13)10(16)14-3-5(15)4-14/h1-2,5,15H,3-4H2
Standard InChIKey KPPVPADBUPKRSK-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O
Canonical SMILES C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O
PubChem Compound 84581691
Last Modified Aug 16 2023

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